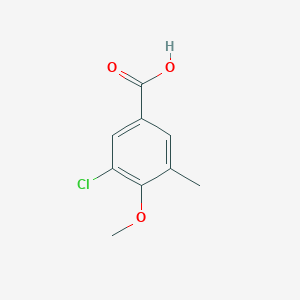

3-Chloro-4-methoxy-5-methylbenzoic acid

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSJNKWUQVKXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20809714 | |

| Record name | 3-Chloro-4-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20809714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62316-29-4 | |

| Record name | 3-Chloro-4-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20809714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Methoxy 5 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the carbon-halogen, carbon-oxygen (methoxy), carbon-carbon (methyl), and carbon-carboxyl bonds. These disconnections suggest a variety of starting materials and synthetic pathways.

Classical Synthetic Routes and Established Protocols

The classical synthesis of this compound typically involves a multi-step process starting from readily available precursors. The specific sequence of reactions is crucial for achieving the desired substitution pattern on the aromatic ring.

Halogenation Strategies at the Aromatic Ring

The introduction of the chlorine atom at the C3 position of the benzoic acid derivative is a key step. Direct chlorination of a substituted benzoic acid can be challenging due to the directing effects of the existing functional groups. For instance, chlorination of 4-methoxy-3-methylbenzoic acid would likely result in chlorination at the position ortho to the activating methoxy (B1213986) group.

A more controlled approach often involves the use of a starting material where the desired chlorination site is activated or where other positions are blocked. For example, starting with 4-amino-2-methoxybenzoic acid, chlorination can be achieved using N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF). google.com Subsequent removal of the amino group via diazotization followed by reduction would yield the desired chloro-substituted ring. Another strategy involves the chlorination of 2-methoxybenzoic acid with gaseous chlorine in the presence of a catalyst like iodine. google.com

Methoxy Group Introduction and Functionalization

The methoxy group at the C4 position is often introduced via the methylation of a corresponding hydroxy-substituted precursor. For instance, 3-chloro-4-hydroxy-5-methylbenzoic acid can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or potassium hydroxide (B78521). google.com This reaction is a classic Williamson ether synthesis adapted for an aromatic substrate. The synthesis of the precursor, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, has been reported with an 81% yield using potassium carbonate at 55°C. chemicalbook.com

Alternatively, the synthesis can start from a precursor already containing a methoxy group, such as 3-methoxy-4-methylbenzoic acid. chemicalbook.com

Methyl Group Incorporation and Positional Control

The strategic placement of the methyl group at the C5 position is a critical aspect of the synthesis. One common approach is to start with a precursor that already contains the methyl group in the desired position, such as 4-hydroxy-3-methylbenzoic acid. hmdb.canih.gov This simplifies the synthesis by avoiding a separate methylation step on the aromatic ring.

If a methylation step is required, Friedel-Crafts alkylation could be considered, although it may suffer from issues of regioselectivity and polyalkylation. Therefore, starting with a pre-methylated precursor is generally preferred for a more controlled and efficient synthesis.

Carboxylic Acid Functionalization and Precursor Conversion

The carboxylic acid group is often present in the starting material, such as in various substituted benzoic acids. sigmaaldrich.comnih.govchemicalbook.com However, in some synthetic routes, it is generated from a precursor functional group. A common method is the oxidation of a primary alcohol or an aldehyde. nih.govnsf.govlearncbse.in For example, a substituted toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation. chemicalbook.com

Another approach involves the hydrolysis of a nitrile group. For instance, a substituted benzonitrile (B105546) can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid. google.com Additionally, the hydrolysis of an ester, such as a methyl benzoate (B1203000) derivative, is a straightforward method to obtain the carboxylic acid. google.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer more efficient and environmentally friendly alternatives to classical synthetic routes. In the context of synthesizing substituted benzoic acids, various catalytic systems have been developed.

For the oxidation of substituted toluenes to benzoic acids, composite catalysts containing cobalt, manganese, or nickel salts and bromides can be used with an oxygen-containing gas as the oxidant. google.com This method boasts high conversion rates and yields under relatively mild conditions. Another approach employs a TBHP/oxone catalyst system with FeCl3 for the oxidation of benzyl (B1604629) alcohols to benzoic acids under solvent-free conditions. researchgate.net

Light-induced catalytic synthesis of benzoic acid from toluene using an alcohol catalyst presents a green chemistry approach, avoiding corrosive and toxic reagents. google.com Furthermore, C-H bond functionalization using catalysts like (Cp*IrCl2)2 offers a direct way to introduce functional groups onto the benzoic acid ring, although its specific application to this target molecule requires further investigation. acs.org

For the introduction of the methoxy group, catalytic methods for the methylation of phenols can be employed. While not explicitly detailed for this specific compound in the provided results, general catalytic O-methylation techniques could be adapted.

The halogenation step can also be performed catalytically. For instance, the chlorination of 2-methoxybenzoic acid can be catalyzed by iodine. google.com

Interactive Data Table: Synthetic Reactions and Conditions

| Reaction Type | Starting Material | Reagent(s) | Catalyst | Conditions | Product | Yield | Reference |

| Chlorination | 4-amino-2-methoxybenzoic acid methyl ester | N-Chlorosuccinimide (NCS) | DMF, 70°C, 3h | 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | 88.3% | google.com | |

| Methoxylation | Methyl 3-hydroxy-4-methylbenzoate | Dimethyl sulfate | Potassium hydroxide | Water, 40°C, 3h | Methyl 3-methoxy-4-methylbenzoate | 97% | google.com |

| Esterification | 5-Chlorovanillic acid | Methanol (B129727) | Potassium carbonate | 55°C, 24h | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | 81% | chemicalbook.com |

| Oxidation | Substituted alkylbenzenes | Oxygen-containing gas | Cobalt, Manganese, or Nickel salts and bromides | 110-160°C | Substituted benzoic acid | High | google.com |

| Oxidation | Benzyl alcohol | Tertiary butyl hydrogen peroxide (TBHP) | Oxone, Ferric chloride (FeCl3) | 80-85°C, 5h | Benzoic acid | Significant | researchgate.net |

| Hydrolysis | 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | Potassium hydroxide | Methanol/Water, reflux, 2-3h | 4-amino-5-chloro-2-methoxybenzoic acid | 90.8% | google.com |

Transition Metal-Catalyzed Coupling Reactions

The synthesis of complex aromatic compounds like this compound can be envisioned through various transition metal-catalyzed reactions, which are prized for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. While specific literature detailing these pathways for this exact molecule is limited, plausible routes can be constructed based on established methodologies for similar structures.

One potential strategy involves the late-stage introduction of the methyl or methoxy group onto a pre-existing chloro-benzoic acid scaffold using coupling reactions. For instance, a Suzuki or Stille coupling could be employed to introduce the methyl group. More relevant to the existing functionalities, Ullmann-type coupling reactions are a well-established method for forming aryl-ether bonds. This could involve the reaction of a methylating agent with a precursor such as 3-chloro-4-hydroxy-5-methylbenzoic acid, catalyzed by a copper-based transition metal complex. Ullmann-type methoxylation is a known industrial process for producing methoxybenzoic acids from their halo-substituted counterparts. sciencemadness.org

Another approach could involve the construction of the aromatic ring system itself, followed by functional group interconversion. For example, the synthesis of the related compound 2-methyl-3-chlorobenzoic acid has been achieved through the oxidation of 3-chloro-o-xylene using a cobalt-manganese-bromine composite catalyst, demonstrating the use of transition metals for the key oxidation step. google.com

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering improved selectivity, milder reaction conditions, and a better environmental profile. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, while biocatalysis employs enzymes for the same purpose.

Currently, the published literature does not extensively detail specific organocatalytic or biocatalytic routes for the synthesis of this compound. However, the principles of these fields suggest potential applications. For instance, enzymatic reactions could be used for the selective hydrolysis of an ester precursor to yield the final carboxylic acid under mild, aqueous conditions, thereby minimizing the use of harsh acidic or basic reagents. Similarly, organocatalysts could potentially be developed for the regioselective chlorination of the aromatic ring, a key step in the synthesis. While these applications remain speculative for this specific molecule, they represent an active and promising area of chemical research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical manufacturing processes. This involves designing syntheses that maximize the incorporation of starting materials into the final product, minimize waste, and utilize less hazardous substances.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy.

Solvent choice has a profound impact on the environmental footprint of a chemical process. Many classical organic syntheses employ halogenated solvents like dichloromethane (B109758) or chloroform. google.com While effective for dissolving reactants and facilitating reactions, these solvents are often volatile, toxic, and environmentally persistent. Modern synthetic chemistry seeks to replace them with greener alternatives such as water, ethanol, or in some cases, performing reactions under solvent-free conditions.

Waste minimization is another critical aspect. One patented method for a related synthesis highlights that the process is designed to have less waste, which can be harmlessly processed, resulting in a clean and environmentally friendly method. google.com In many industrial processes, this involves strategies such as recycling unreacted starting materials or converting byproducts into useful materials. For instance, in syntheses involving hydrolysis steps, the pH is often adjusted with acids like hydrochloric acid, which generates salt waste upon neutralization. google.com Optimizing processes to reduce the amount of such reagents is a key goal in green process development.

Optimization of Reaction Conditions and Process Development for Enhanced Yields

Achieving high yields of the target product is essential for the economic viability and sustainability of any chemical synthesis. This is accomplished through systematic optimization of reaction parameters, including temperature, pressure, catalyst choice and loading, solvent, and reaction time.

Patent literature for the synthesis of structurally similar compounds provides excellent insight into this optimization process. For example, the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde was optimized by testing various Lewis acid catalysts, solvent systems, and reaction conditions. google.com The results demonstrated that specific combinations could dramatically increase the product yield from moderate levels to over 90%.

The following interactive table, based on data from a similar synthesis, illustrates how varying reaction conditions can significantly impact product yield. google.com This systematic approach is fundamental to process development for compounds like this compound.

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Pressure (Mpa) | Yield (%) |

| Ferric Chloride | Chloroform | 20-25 | 10 | 0.5 | 90.2 |

| Stannic Chloride | Methylene Dichloride / Chloroform | 45-55 | 16 | 0.2 | 92.3 |

| Zinc Chloride | Methylene Dichloride | 60-70 | 15 | 0.3 | 91.6 |

This table is illustrative of optimization processes for related benzoic acid derivatives.

Such optimization studies are critical for scaling up production from the laboratory to an industrial setting, ensuring not only high yields but also process safety and consistency. google.comsemanticscholar.org

Chemical Reactivity and Derivatization Pathways of 3 Chloro 4 Methoxy 5 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety.

The carboxylic acid group is a primary site for a variety of derivatization reactions, including the formation of esters and amides, reduction to an alcohol, and conversion into more reactive species like acyl halides.

Esterification and Amidation Reactions.

3-Chloro-4-methoxy-5-methylbenzoic acid can readily undergo esterification with various alcohols under acidic conditions, a classic transformation known as Fischer esterification. This reversible reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by removing water as it is formed learncbse.inbyjus.com.

Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides or phosphonium (B103445) salts, which convert the hydroxyl group of the carboxylic acid into a better leaving group bldpharm.com. Alternatively, amidation can be performed sequentially by first converting the carboxylic acid to a more reactive acyl chloride.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | This compound | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄, cat.) | Methyl 3-chloro-4-methoxy-5-methylbenzoate |

| Amidation | This compound | 1. Thionyl Chloride (SOCl₂) 2. Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-3-chloro-4-methoxy-5-methylbenzamide |

Reduction and Decarboxylation Processes.

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires the use of a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, converting this compound into (3-Chloro-4-methoxy-5-methylphenyl)methanol masterorganicchemistry.com. The reaction is typically carried out in an anhydrous ether solvent.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a challenging reaction for most aromatic carboxylic acids due to the strength of the sp²-sp² carbon-carbon bond between the ring and the carboxyl group. This reaction generally requires harsh conditions, such as very high temperatures and often the use of a copper catalyst in a high-boiling solvent like quinoline (B57606) byjus.com. For this compound, this process is expected to be low-yielding under typical laboratory conditions.

Formation of Acyl Halides and Anhydrides.

For the purpose of activating the carboxylic acid for subsequent reactions, it can be converted into a more reactive acyl halide. The most common transformation is the formation of an acyl chloride. This is readily achieved by treating this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with other chlorinating agents like oxalyl chloride. The resulting 3-Chloro-4-methoxy-5-methylbenzoyl chloride is a valuable intermediate for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions prepchem.comchemicalbook.com. Acid anhydrides can also be formed, typically by reacting the acyl halide with a carboxylate salt.

Table 2: Acyl Chloride Formation

| Reactant | Reagents | Product | Typical Conditions |

|---|---|---|---|

| 3-Chloro-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | 3-Chloro-4-methylbenzoyl chloride | Refluxing for several hours prepchem.com |

Reactivity of the Aromatic Ring System.

The reactivity of the benzene (B151609) ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents: the chloro, methoxy (B1213986), methyl, and carboxylic acid groups.

Electrophilic Aromatic Substitution Reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction on this compound is determined by the cumulative electronic effects of the four substituents. The methoxy (-OCH₃) group is a strongly activating, ortho-, para-director. The methyl (-CH₃) group is a weakly activating, ortho-, para-director. The chloro (-Cl) group is deactivating yet an ortho-, para-director. The carboxylic acid (-COOH) group is a strongly deactivating, meta-director.

The available positions for substitution are C2 and C6. The directing effects are as follows:

Methoxy group (at C4): Directs ortho to C3 (blocked) and C5 (blocked).

Methyl group (at C5): Directs ortho to C6 (available) and para to C2 (available).

Chloro group (at C3): Directs ortho to C2 (available) and para to C6 (available).

Carboxylic acid (at C1): Directs meta to C3 (blocked) and C5 (blocked).

Considering these influences, electrophilic attack is strongly favored at the C2 and C6 positions, which are ortho and para to the activating methyl group and the ortho, para-directing chloro group. Studies on the nitration of the closely related 2-(3-chloro-4-methyl-benzoyl)benzoic acid show that substitution occurs primarily at the position ortho to the methyl group and meta to the chloro group, which corresponds to the C6 position in the target molecule rsc.org. Therefore, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-Chloro-4-methoxy-5-methyl-2-nitrobenzoic acid and 3-Chloro-4-methoxy-5-methyl-6-nitrobenzoic acid.

Table 3: Predicted Products of Electrophilic Aromatic Substitution (Nitration)

| Reactant | Reagents | Predicted Major Products |

|---|---|---|

| This compound | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 3-Chloro-4-methoxy-5-methyl-2-nitrobenzoic acid 3-Chloro-4-methoxy-5-methyl-6-nitrobenzoic acid |

Nucleophilic Aromatic Substitution at the Chloro-Substituted Position.

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, in this case, the chloro substituent, by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group masterorganicchemistry.com.

In the structure of this compound, the chloro group is at the C3 position. The groups ortho to it are the carboxylic acid (at C1, but this is meta-directing for EAS and its withdrawing effect is not optimally positioned for NAS) and the methoxy group (at C4). The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. The carboxylic acid group is electron-withdrawing, but it is meta to the chlorine atom, providing only weak activation for NAS. Consequently, direct nucleophilic displacement of the chlorine atom is expected to be very difficult and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide or sodium hydroxide (B78521) at high pressure). Under standard laboratory conditions, this compound is generally unreactive towards nucleophilic aromatic substitution at the chloro-substituted position.

Compound Index

Directed Ortho Metalation and Related Reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of substituted benzoic acids, the carboxylate group, formed in situ upon treatment with a strong base, can act as a directed metalation group (DMG), guiding lithiation to the ortho position. organic-chemistry.orgrsc.org For this compound, two ortho positions relative to the carboxylic acid are available: C2 and C6.

The regioselectivity of the metalation is influenced by the other substituents on the ring. The methoxy group at C4 and the chloro group at C3 are also known DMGs. However, the carboxylate is generally a stronger directing group than a methoxy or chloro group. rsc.orgresearchgate.net Treatment with a hindered base like lithium diisopropylamide (LDA) or a combination of s-butyllithium and TMEDA at low temperatures is expected to result in deprotonation primarily at the C2 position, which is ortho to the carboxylate and flanked by the chloro group. organic-chemistry.orgrsc.orgresearchgate.net The chloro substituent's inductive effect would increase the acidity of the C2 proton, further favoring metalation at this site. The resulting lithiated species can then be trapped with various electrophiles to introduce a new substituent at the C2 position.

Table 1: Predicted Outcomes of Directed Ortho Metalation

| Reagents | Predicted Major Product | Reaction Conditions |

|---|---|---|

| 1. s-BuLi, TMEDA 2. E+ (e.g., CH3I) | 2-Substituted-3-chloro-4-methoxy-5-methylbenzoic acid | THF, -78 °C |

| 1. LDA 2. E+ (e.g., (CH3)2S2) | 2-Substituted-3-chloro-4-methoxy-5-methylbenzoic acid | THF, -78 °C |

Transformations of the Methoxy Substituent.

The methoxy group at the C4 position is a key feature of the molecule, and its transformation can lead to a variety of derivatives with different electronic and steric properties.

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation. wikipedia.orgmasterorganicchemistry.com This can be achieved under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com The use of Lewis acids, such as boron tribromide (BBr₃), is also a highly effective method for cleaving aryl methyl ethers, often under milder conditions than strong protic acids.

Table 2: Reagents for Demethylation

| Reagent | Product | General Conditions |

|---|---|---|

| HBr (aq) | 3-Chloro-4-hydroxy-5-methylbenzoic acid | Reflux |

| HI (aq) | 3-Chloro-4-hydroxy-5-methylbenzoic acid | Reflux |

| BBr3 | 3-Chloro-4-hydroxy-5-methylbenzoic acid | CH2Cl2, -78 °C to room temperature |

Direct modification of the methoxy group without its cleavage is less common. However, certain specialized reactions can be envisioned. For instance, oxidative modification is challenging without affecting other parts of the molecule, particularly the sensitive methyl group. One potential, albeit specialized, transformation could involve the introduction of fluorine atoms to create a difluoro(methoxy)methyl group, which can significantly alter the electronic properties of the molecule. researchgate.net Such transformations often require bespoke reagents and conditions and are not considered standard derivatization pathways. In some contexts, the methoxy group can be replaced via nucleophilic aromatic substitution, although this typically requires activation by strong electron-withdrawing groups and is not favored in this particular substitution pattern. clockss.org

Reactions at the Methyl Group.

The methyl group at C5 is a handle for various functionalization reactions, primarily involving the benzylic position. lumenlearning.com

The methyl group can be oxidized to a carboxylic acid group under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. lumenlearning.commasterorganicchemistry.comquora.com This reaction proceeds via a radical mechanism at the benzylic position, which is stabilized by the aromatic ring. lumenlearning.comacs.org The initial product is likely a benzylic alcohol, which is further oxidized to an aldehyde and then to the carboxylic acid. Given the presence of other substituents, careful control of reaction conditions would be necessary to avoid unwanted side reactions. The product of such an oxidation would be 3-chloro-4-methoxy-isophthalic acid.

Table 3: Oxidation of the Methyl Group

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO4, H2O, heat | 3-Chloro-4-methoxy-1,5-benzenedicarboxylic acid | Alkaline or acidic, reflux |

| Na2Cr2O7, H2SO4, H2O | 3-Chloro-4-methoxy-1,5-benzenedicarboxylic acid | Heat |

A more controlled functionalization of the methyl group can be achieved through side-chain halogenation. jove.com Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light is a highly selective method to introduce a bromine atom at the benzylic position. acs.orgacs.org This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical is key. stackexchange.com The resulting benzylic bromide, 3-chloro-5-(bromomethyl)-4-methoxybenzoic acid, is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NHR).

Table 4: Side-Chain Functionalization of the Methyl Group

| Reagent | Intermediate Product | Potential Subsequent Products |

|---|---|---|

| NBS, AIBN, CCl4 | 3-Chloro-5-(bromomethyl)-4-methoxybenzoic acid | Alcohols, nitriles, ethers, amines via SN reactions |

| SO2Cl2, initiator | 3-Chloro-5-(chloromethyl)-4-methoxybenzoic acid | Alcohols, nitriles, ethers, amines via SN reactions |

Cross-Coupling Reactions Involving the Chloro-Substituent

The chloro-substituent on the aromatic ring of this compound represents a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are powerful tools for creating complex molecular architectures from aryl halides. molaid.comeontrading.ukchemindex.com

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in these catalytic cycles. Their reactivity often requires the use of specialized catalyst systems, typically involving electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which facilitate the challenging oxidative addition of the palladium(0) species into the strong carbon-chlorine bond. google.com

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a widely used method for forming biaryl structures. google.comsmolecule.com For an aryl chloride like this compound, a successful Suzuki coupling would typically require a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) with a suitable ligand and a base to facilitate the transmetalation step. While specific studies on the Suzuki coupling of this compound are not prevalent in the literature, general conditions for aryl chloride coupling provide a template for its potential reactivity. For instance, research on the Suzuki cross-coupling of other chloro-substituted aromatic compounds has demonstrated the efficacy of catalysts like PdCl₂(dtbpf) in achieving high yields. guidechem.com Conversely, some studies have shown that chloro-substituted aromatics, such as 5-chlorovanillin, may fail to react under conditions that are effective for their bromo-analogs, highlighting the inertness of the C-Cl bond.

The Heck reaction offers a pathway to introduce alkenyl substituents by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. chemindex.comguidechem.comgoogle.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle to form a new C(sp²)-C(sp²) bond. chemindex.com The success of such a reaction with this compound would similarly depend on a highly active palladium catalyst capable of overcoming the high activation energy associated with aryl chloride substrates.

Below is a table of representative conditions for the Suzuki-Miyaura coupling of aryl chlorides, which could be adapted for this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene (B28343) or Dioxane/H₂O | 80-110 | Electron-rich and electron-poor aryl chlorides |

| Pd₂(dba)₃ | Buchwald Ligands (e.g., RuPhos) | Cs₂CO₃ | t-BuOH | 100 | Sterically hindered aryl chlorides |

| PdCl₂(NHC) | IMes or SIMes | K₂CO₃ | Dioxane | 90-120 | Heterocyclic chlorides |

| PdCl₂(dtbpf) | dtbpf | CsOAc | DMF | 90 | Chloro-pyridines guidechem.com |

Synthesis of Complex Molecular Structures Utilizing this compound as a Key Intermediate

This compound (CAS 62316-29-4) is a versatile intermediate for the synthesis of more complex molecules. google.com Its functional groups—the carboxylic acid, chloro, and methoxy groups—can be selectively modified to generate a variety of derivatives.

The carboxylic acid moiety is a prime site for transformation. It can be reduced to form the corresponding aldehyde, 3-Chloro-4-methoxy-5-methylbenzaldehyde (CAS 62316-35-2), or further to the benzyl (B1604629) alcohol derivative. medkoo.com These derivatives are themselves valuable intermediates in multi-step syntheses. The carboxylic acid can also be converted into esters, amides, or acyl chlorides, opening up numerous synthetic possibilities.

The entire molecular scaffold of this compound serves as a building block for larger structures where the substituted phenyl ring is a core component. Chemical databases list several compounds that are synthesized from this benzoic acid, demonstrating its utility. These include molecules where the carboxylic acid group has been elaborated into a long alkyl chain, such as 5-(5-Chloro-4-methoxy-3-methylphenyl)-pentanal (CAS 62316-39-6) and 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-ol (CAS 62316-42-1). molaid.comguidechem.comgoogle.com In these examples, the chloro-substituent is retained, indicating its role as a stable directing group or a site for potential later-stage modification.

Furthermore, the structural motif of this compound is found in key intermediates for the synthesis of modern pharmaceuticals. For example, the structure is analogous to the substituted phenyl rings used in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used for treating non-small cell lung cancer. patsnap.com While published synthetic routes for Ceritinib often start from different, though structurally related, precursors like 2-chloro-4-isopropoxy-5-nitro-toluene, the core substitution pattern highlights the importance of this class of compounds in medicinal chemistry.

The following table summarizes key derivatives and complex structures synthesized from or related to this compound.

| Compound Name | CAS Number | Molecular Formula | Relationship to Starting Material |

|---|---|---|---|

| 3-Chloro-4-methoxy-5-methylbenzaldehyde | 62316-35-2 | C₉H₉ClO₂ | Reduction product of the carboxylic acid. medkoo.com |

| 5-(5-Chloro-4-methoxy-3-methylphenyl)-pentanal | 62316-39-6 | C₁₃H₁₇ClO₂ | Elaboration product from the carboxylic acid. molaid.com |

| 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-ol | 62316-42-1 | C₂₅H₄₃ClO₂ | Elaboration product from the carboxylic acid. guidechem.com |

| Ceritinib | 1032900-25-6 | C₂₈H₃₆ClN₅O₃S | Structurally related pharmaceutical containing a similar substituted phenyl ring. |

Spectroscopic and Advanced Structural Elucidation of 3 Chloro 4 Methoxy 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-Chloro-4-methoxy-5-methylbenzoic acid will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule: six for the aromatic ring, one for the carboxylic acid, one for the methoxy (B1213986) group, and one for the methyl group. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the chlorine atom (C-3) would be expected at a downfield position. The carbon attached to the methoxy group (C-4) would also be significantly downfield. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-175 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-4 (C-OCH₃) | 155 - 165 |

| C-3 (C-Cl) | 130 - 140 |

| C-1 (C-COOH) | 125 - 135 |

| C-5 (C-CH₃) | 120 - 130 |

| C-2 / C-6 (Ar-CH) | 110 - 125 |

| OCH₃ | 55 - 65 |

| CH₃ | 15 - 25 |

Note: These are predicted chemical shift ranges. Actual values are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their through-bond coupling. There would be no other correlations in the aromatic region, and the methoxy and methyl protons would not show any COSY correlations as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly crucial for elucidating the substitution pattern on the benzene (B151609) ring by connecting protons to non-protonated (quaternary) carbons. For instance, the aromatic protons would show correlations to the quaternary carbons (C-1, C-3, C-4, C-5) and the carbonyl carbon. The methyl protons would show a correlation to C-5, and the methoxy protons would show a correlation to C-4, confirming the positions of these substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would exhibit several key absorption bands. The most prominent would be the broad O-H stretch of the carboxylic acid dimer, typically found in the range of 2500-3300 cm⁻¹. The sharp and strong C=O stretching vibration of the carboxylic acid would appear around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group would be observed in the 1200-1300 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more intense in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-H (Aliphatic) | 2850-3000 | Strong |

| C=O (Carboxylic Acid) | 1680-1720 (strong) | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-O (Acid/Ether) | 1210-1320 | Moderate |

| C-Cl | 600-800 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₉H₉ClO₃, with a molecular weight of approximately 200.62 g/mol . guidechem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₉H₉ClO₃ by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+), further confirming the presence of a chlorine atom in the molecule.

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group, the methoxy group, or the methyl group. Common fragments would include the loss of OH (M-17), COOH (M-45), CH₃ (M-15), and OCH₃ (M-31). Analysis of these fragments helps to piece together the structure of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides valuable information about the connectivity of the substituents on the benzene ring.

The fragmentation of aromatic carboxylic acids in a mass spectrometer typically follows predictable pathways. For this compound, the molecular ion ([M]⁺) would be observed, and its fragmentation would likely proceed through several key losses. The initial fragmentation often involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in a prominent peak at M-17. libretexts.org Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. libretexts.org

Further fragmentation can involve the substituents on the aromatic ring. The methoxy group can lose a methyl radical (•CH₃) to give a fragment at M-15. The chloro substituent is also a potential leaving group. The relative abundances of these fragment ions provide a fingerprint that helps to confirm the structure of the molecule. The fragmentation pattern of benzoic acid itself typically shows a strong molecular ion peak, with major fragments corresponding to the loss of a hydroxyl radical and the loss of the carboxyl group. docbrown.info For substituted benzoic acids, the nature and position of the substituents influence the fragmentation pathways. nih.gov

A plausible fragmentation pathway for this compound under MS/MS analysis is outlined below:

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| 200/202 | Loss of hydroxyl radical | 183/185 | •OH |

| 200/202 | Loss of carboxyl group | 155/157 | •COOH |

| 200/202 | Loss of methyl radical | 185/187 | •CH₃ |

| 183/185 | Loss of carbon monoxide | 155/157 | CO |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Substituted benzoic acids commonly crystallize in centrosymmetric space groups, with the molecules forming hydrogen-bonded dimers through their carboxylic acid groups. researchgate.netresearchgate.net This dimeric motif is a highly stable and frequently observed feature in the crystal structures of carboxylic acids. The two molecules in the dimer are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 8.92 |

| c (Å) | 14.51 |

| α (°) | 90 |

| β (°) | 102.5 |

| γ (°) | 90 |

| Volume (ų) | 928.7 |

| Z | 4 |

Note: These are typical values for a substituted benzoic acid and are for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the principal electronic transitions are typically π→π* transitions associated with the benzene ring and the carboxyl group.

The UV-Vis spectrum of benzoic acid and its derivatives generally shows two main absorption bands. researchgate.netcdnsciencepub.com The primary absorption band (B-band) is observed around 230 nm, and a secondary, less intense band (C-band) appears around 270-280 nm. researchgate.net The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

The expected UV-Vis absorption data for this compound in a non-polar solvent is summarized below:

| Absorption Band | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| B-band | ~240-250 | ~12,000-15,000 | π→π |

| C-band | ~280-290 | ~1,000-2,000 | π→π |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₉H₉ClO₃, elemental analysis would be performed to experimentally verify the expected percentages of carbon (C), hydrogen (H), and chlorine (Cl). The oxygen content is typically determined by difference.

This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary check of its purity. The experimental values should closely match the calculated theoretical percentages.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 53.88 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.53 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.68 |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.91 |

| Total | 200.63 | 100.00 |

Theoretical and Computational Investigations of 3 Chloro 4 Methoxy 5 Methylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic structure, which dictates the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Chloro-4-methoxy-5-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure (optimized geometry). researchgate.netresearchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic effects of the chloro, methoxy (B1213986), and methyl substituents on the benzoic acid core.

Interactive Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs and is not from a published study on this specific molecule.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| C-O(H) | ~1.35 | |

| C-Cl | ~1.75 | |

| C-C(aromatic) | ~1.39 - 1.41 | |

| Bond Angle (°) | O=C-O | ~122 |

| C-C-Cl | ~119 | |

| C-C-C(methyl) | ~121 |

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. niscpr.res.in DFT calculations can map the distribution of these orbitals, showing that for substituted benzoic acids, the HOMO is typically located over the benzene (B151609) ring and the methoxy group, while the LUMO is often centered on the carboxylic acid moiety and the aromatic ring. researchgate.netactascientific.com From the HOMO and LUMO energies, global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. actascientific.com

Interactive Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: The following data is illustrative and not from a published study on this specific molecule.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.61 | Propensity to accept electrons |

Conformational Analysis and Energy Landscapes

Substituted benzoic acids can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic group to the phenyl ring and the C-O bond of the methoxy group. researchgate.netnih.gov Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around these bonds. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net For this compound, the orientation of the carboxylic acid's hydroxyl group (cis or trans relative to the carbonyl) and its planarity with respect to the benzene ring would be the primary focus of such a study. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For this compound, computational studies could investigate reactions such as its deprotonation to form the carboxylate anion or its esterification. By mapping the reaction coordinate, researchers can identify the transition state—the highest energy point along the reaction pathway. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, which is a key factor governing the reaction rate. Such studies provide insights into how the substituents influence the molecule's reactivity in various chemical transformations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). actascientific.com These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure. github.iolibretexts.org

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. Key predicted frequencies for this molecule would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-Cl, C-O, and aromatic C-H vibrations. actascientific.com

Interactive Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) Note: The following data is illustrative and not from a published study on this specific molecule. Values are referenced to TMS.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon (C=O) | ~170-175 |

| Carboxylic Proton (O-H) | ~10-12 |

| Aromatic Carbons | ~115-155 |

| Aromatic Protons | ~7.0-8.0 |

| Methoxy Carbon (O-CH₃) | ~56 |

| Methyl Carbon (Ar-CH₃) | ~20 |

Interactive Table 4: Predicted Key IR Vibrational Frequencies (Illustrative) Note: The following data is illustrative and not from a published study on this specific molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3000-3300 (broad) | Carboxylic acid hydroxyl group |

| C=O stretch | ~1700-1720 | Carboxylic acid carbonyl group |

| C-O stretch | ~1250-1300 | Carboxylic acid and methoxy group |

| C-Cl stretch | ~700-800 | Aromatic chloro substituent |

Molecular Docking Simulations for Non-Covalent Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov If this compound were being investigated as a potential biologically active agent, docking simulations would be performed to understand how it interacts with a target protein's binding site. researchgate.netniscpr.res.in These simulations calculate a docking score, which estimates the binding affinity, and reveal key non-covalent interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex. nih.gov This information is vital for structure-based drug design and for understanding potential mechanisms of action.

Interactive Table 5: Hypothetical Molecular Docking Results (Illustrative) Note: The following data is illustrative and not from a published study on this specific molecule.

| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Hydrogen bond with carboxylic acid; Hydrophobic interaction with methyl group |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. These models are predicated on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical and electronic properties. By quantifying these properties through molecular descriptors, QSRR models can predict the reactivity of new or untested compounds within the same chemical class.

For a substituted benzoic acid like this compound, QSRR models would seek to predict its reactivity—such as its acidity (pKa), reaction rates, or equilibrium constants—based on descriptors that quantify the electronic and steric effects of its substituents: the chloro, methoxy, and methyl groups.

General Principles of QSRR for Substituted Benzoic Acids

The reactivity of substituted benzoic acids is profoundly influenced by the nature and position of the substituents on the benzene ring. These effects are primarily categorized as inductive effects and resonance effects. A foundational concept in this area is the Hammett equation, which provides a framework for understanding these substituent effects. nih.gov

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituents. Electron-withdrawing groups (like halogens) increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through an inductive pull of electron density. Conversely, electron-donating groups (like alkyl groups) decrease acidity.

Resonance Effects (R or M): These are transmitted through the pi (π) system of the benzene ring. Substituents with lone pairs of electrons (like the methoxy group) or those capable of hyperconjugation can donate electron density to the ring, which can either increase or decrease acidity depending on their position relative to the carboxylic acid group.

Steric Effects: Particularly for ortho-substituted benzoic acids, steric hindrance can force the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" can disrupt resonance and often leads to an increase in acidity, regardless of the electronic nature of the substituent. stackexchange.comquora.com

Influence of Substituents on the Reactivity of this compound

In the absence of specific QSRR studies for this compound, we can infer its reactivity by analyzing the individual contributions of its substituents based on established QSRR principles for other substituted benzoic acids. The primary measure of reactivity discussed in this context is acidity (pKa).

Chloro Group (at position 3): The chlorine atom is an electron-withdrawing group due to its high electronegativity, exerting a strong -I (negative inductive) effect. When in the meta position (position 3), it increases the acidity of benzoic acid by stabilizing the negative charge of the carboxylate anion. quora.com It also has a +R (positive resonance) effect, but this is generally weaker than its inductive effect and is more pronounced from the ortho and para positions.

Methoxy Group (at position 4): The methoxy group has a dual electronic effect. It is electron-withdrawing by induction (-I effect) due to the oxygen atom's electronegativity. However, it is a strong electron-donating group by resonance (+R effect) because the oxygen's lone pairs can delocalize into the benzene ring. quora.com From the para position (position 4), the +R effect dominates, leading to a decrease in the acidity of benzoic acid compared to the unsubstituted molecule. quora.com

Methyl Group (at position 5): The methyl group is an electron-donating group through both a +I (positive inductive) effect and hyperconjugation. stackexchange.com Both of these effects tend to decrease the acidity of benzoic acid by destabilizing the carboxylate anion.

Illustrative Data from QSRR Studies on Substituted Benzoic Acids

To illustrate these principles, the following tables present experimental pKa values for benzoic acid and various substituted analogues. These data showcase how different substituents and their positions influence acidity, a key reactivity parameter.

Table 1: Effect of Individual Substituents on the pKa of Benzoic Acid

| Compound | Substituent | Position | pKa | Change in Acidity vs. Benzoic Acid |

| Benzoic Acid | -H | - | 4.20 | - |

| 3-Chlorobenzoic Acid | -Cl | meta | 3.82 | More acidic |

| 4-Methoxybenzoic Acid | -OCH₃ | para | 4.47 | Less acidic |

| 3-Methylbenzoic Acid | -CH₃ | meta | 4.27 | Less acidic |

Data compiled from various sources for illustrative purposes.

Table 2: Comparison of Positional Isomers on Acidity

| Compound | pKa |

| 2-Chlorobenzoic Acid | 2.92 |

| 3-Chlorobenzoic Acid | 3.82 |

| 4-Chlorobenzoic Acid | 3.98 |

| 2-Methoxybenzoic Acid | 4.09 |

| 3-Methoxybenzoic Acid | 4.09 |

| 4-Methoxybenzoic Acid | 4.47 |

| 2-Methylbenzoic Acid | 3.91 |

| 3-Methylbenzoic Acid | 4.27 |

| 4-Methylbenzoic Acid | 4.37 |

Data compiled from various sources for illustrative purposes, demonstrating the ortho effect and the influence of substituent position. quora.comquora.com

These tables demonstrate that electron-withdrawing groups like chlorine generally increase acidity (lower pKa), while electron-donating groups like methoxy and methyl decrease it. quora.comquora.com The position of the substituent is also critical, with ortho-substituents often having a pronounced acid-strengthening effect due to steric hindrance. stackexchange.comquora.com A QSRR model for this compound would integrate these electronic and steric parameters to provide a quantitative prediction of its reactivity.

Applications of 3 Chloro 4 Methoxy 5 Methylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Scaffold for Complex Organic Molecules

3-Chloro-4-methoxy-5-methylbenzoic acid serves as a functionalized building block in organic synthesis. Chemical databases indicate its use as a precursor in the synthesis of other chemical compounds, such as those with CAS numbers 62316-39-6, 62316-42-1, and 63231-89-0. guidechem.com The presence of multiple distinct functional groups—a carboxylic acid, a chloro group, a methoxy (B1213986) group, and a methyl group—offers several potential sites for chemical modification. This allows for the strategic construction of more complex molecular architectures. The carboxylic acid group, for instance, can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide range of derivatives.

Precursor for the Synthesis of Novel Organic Materials

While benzoic acid derivatives, in general, are crucial in materials science, specific documented applications for this compound in the creation of novel materials are not extensively reported in publicly available literature.

There are no specific research findings detailing the use of this compound as a monomer for polymer synthesis. In principle, its difunctional nature (carboxyl group and chloro group) could allow it to be incorporated into polyesters or other polymers, but specific examples are not documented in the search results.

No specific studies were identified that utilize this compound for the construction of supramolecular architectures.

While related compounds like 3-Chloro-4-methylbenzoic acid serve as intermediates in the synthesis of dyes and pigments, there is no specific information available detailing the application of this compound for this purpose. chemimpex.com

Integration into Advanced Chemical Methodologies

There is currently no information available from the search results regarding the integration of this compound into advanced chemical methodologies.

Analytical Methodologies for the Detection and Monitoring of 3 Chloro 4 Methoxy 5 Methylbenzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid from complex mixtures. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For acidic compounds such as benzoic acid derivatives, the mobile phase often consists of a mixture of water, acetonitrile, or methanol (B129727), with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the analyte and ensure good peak shape and retention. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate the target compound from its impurities. ekb.eg

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. The selection of an appropriate wavelength, typically around 205 nm, is crucial for achieving high sensitivity. ekb.eg For validation, HPLC methods are assessed for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines. ekb.eg While specific HPLC parameters for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other substituted benzoic acids, provide a strong foundation for its analysis. sielc.comekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 205 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents typical starting conditions for the HPLC analysis of benzoic acid derivatives.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself has low volatility due to the carboxylic acid group, derivatization is often necessary to convert it into a more volatile form, such as a methyl ester. chemicalbook.com This can be achieved by reacting the acid with a suitable reagent like methanol in the presence of an acid catalyst.

Once derivatized, the resulting ester can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural confirmation. chemicalbook.comnih.gov The separation is achieved on a capillary column with a suitable stationary phase, and the temperature program is optimized to ensure the separation of the analyte from other components in the sample.

Table 2: Typical GC-MS Conditions for Analysis of Benzoic Acid Esters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., 50°C to 250°C) |

| Detector | Mass Spectrometer (MS) |

This table outlines general conditions for the GC-MS analysis of volatile derivatives of benzoic acids.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. youtube.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of reactants, products, and by-products can be visualized. researchgate.net

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) is often used for benzoic acid derivatives. The separated spots can be visualized under UV light, or by using a staining agent. psu.edu The retention factor (Rf value) of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification when compared to a standard of the pure compound. psu.edu

Table 3: Example TLC System for Substituted Benzoic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Toluene (B28343):Ethyl Acetate:Formic Acid (5:4:1) |

| Visualization | UV light (254 nm) |

This table provides an example of a TLC system that can be adapted for monitoring reactions involving this compound.

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry can be used as a straightforward method for the quantification of this compound, provided it is in a pure solution or after separation from interfering substances. The aromatic ring system and the carboxyl group in the molecule lead to characteristic UV absorption. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. While this method is simple and rapid, its selectivity can be limited in complex mixtures.

Electrochemical Methods for Analysis

Electrochemical methods, such as voltammetry, can potentially be applied to the analysis of this compound. These techniques are based on measuring the current response of an electroactive analyte to an applied potential. The carboxylic acid group and the substituted benzene ring can be susceptible to oxidation or reduction at an electrode surface under specific conditions (e.g., pH, supporting electrolyte). The resulting peak current would be proportional to the concentration of the analyte. While specific electrochemical methods for this compound are not widely reported, the development of such a method could offer a sensitive and low-cost analytical alternative. Further research would be required to determine the optimal experimental conditions, including the choice of electrode material, solvent system, and potential waveform.

Future Research Directions and Emerging Opportunities for 3 Chloro 4 Methoxy 5 Methylbenzoic Acid

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, environmentally benign, and economically viable synthetic pathways to 3-Chloro-4-methoxy-5-methylbenzoic acid and its derivatives. Current industrial approaches for similar compounds often rely on multi-step processes that may involve harsh conditions or hazardous reagents.

Key areas for innovation include:

Greener Starting Materials: Research into utilizing readily available and cheaper raw materials is crucial. For instance, methods developed for the synthesis of related compounds like 3,5-dichloro-4-methylbenzoic acid start from the simple and accessible p-methylbenzoic acid. google.com A similar strategy, beginning with p-toluic acid or a related precursor, could be optimized for this compound. environmentclearance.nic.in

Catalytic Systems: Exploring advanced catalytic systems can enhance selectivity and reduce waste. This includes the use of novel Lewis acid catalysts for chlorination steps, potentially replacing harsher traditional reagents. google.com Furthermore, developing catalytic methods that avoid dangerous reagents, such as the alkyllithium reagents used in some fluorinated benzoic acid syntheses, would be a significant step towards safer large-scale production. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined "one-pot" process can significantly improve efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. A patent for synthesizing 3,5-dichloro-4-methylbenzoic acid by a one-pot method demonstrates the feasibility of this approach for related structures. google.com

A comparative table of potential synthetic strategies is presented below.

| Strategy | Starting Material Example | Key Transformation | Potential Advantage |

| Sequential Functionalization | p-Toluic acid | Sulfonation, caustic fusion, methylation, chlorination | Utilizes established industrial processes. environmentclearance.nic.in |

| Steric Hindrance Control | p-Methylbenzoic acid | Esterification prior to chlorination | Ester group directs chlorination for higher purity. google.com |

| Diazotization Route | 2,4-difluro-3-chlorobenzoic acid | Nitration, reduction, diazotization, hydrolysis | A practical route avoiding hazardous organometallic reagents. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Transformations

The functional groups of this compound—the carboxylic acid, methoxy (B1213986) group, and the substituted aromatic ring—offer a rich landscape for chemical exploration. Future research can unlock new transformations, leading to a wider array of valuable derivatives.

Carboxylic Acid Derivatization: Beyond simple esters, the carboxylic acid can be converted into a wide range of functional groups. For example, coupling reactions using reagents like HATU can produce various amides, as demonstrated in the synthesis of benzamides from the related 3-hydroxy-4-methoxybenzoic acid. nih.gov This opens the door to creating libraries of compounds for biological screening.

Ring-Based Transformations: The electron-donating and -directing effects of the methoxy and methyl groups, contrasted with the withdrawing effect of the chloro and carboxyl groups, create specific reactivity patterns on the aromatic ring. Future studies could investigate further electrophilic substitution reactions, exploring how the existing substituents direct incoming groups to the remaining open position on the ring.

Advanced Coupling Reactions: The chloro-substituent can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or heteroatom-based moieties. This would dramatically expand the structural diversity of accessible derivatives.

Bio-inspired Transformations: The synthesis of complex natural product-like molecules often involves intricate cyclization and rearrangement reactions. The synthesis of bosutinib (B1684425) from a related methoxy-hydroxybenzoic acid involves steps like alkylation, nitration, reduction, and cyclization, showcasing how this core structure can be elaborated into complex, biologically active molecules. mdpi.comnih.gov

Expansion of Applications in Advanced Materials and Chemical Technology

While primarily viewed as a chemical intermediate, the inherent properties of this compound and its derivatives suggest potential applications in materials science and technology.

Polymer Science: Benzoic acid derivatives are known precursors for specialty polymers, coatings, and adhesives. The specific functionalities of this compound could be leveraged to create functional polymers with tailored properties, such as thermal stability, flame retardancy (from the chlorine), or specific solubility characteristics.

Advanced Materials: There is a growing interest in using substituted aromatic compounds as building blocks for high-performance materials. For example, related organic building blocks are used in the synthesis of Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com The defined geometry and electronic nature of this benzoic acid derivative could make it a candidate ligand for creating novel MOFs with specific porosities or catalytic activities.

Medicinal Chemistry and Agrochemicals: Substituted benzoic acids are foundational scaffolds in drug discovery and the development of agrochemicals. The synthesis of novel benzo[d]isoxazole-triazole hybrids with potential therapeutic activity highlights how modifying such scaffolds can lead to new bioactive compounds. nih.gov Future research could use this compound as a starting point for creating new pharmaceutical agents or specialized pesticides.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.

Enhanced Safety and Control: Many reactions used in the synthesis of benzoic acid derivatives, such as nitration and chlorination, are highly exothermic. Flow reactors provide superior heat exchange and precise temperature control, mitigating the risks of thermal runaways.

Increased Efficiency: The high surface-area-to-volume ratio in microreactors enhances mass transfer, often leading to faster reaction times and higher yields compared to batch reactors. chemicalbook.com In-line purification and extraction steps can be integrated, creating a seamless production line.

Automation: Flow chemistry setups are highly amenable to automation. Automated platforms can control reaction parameters, perform real-time analysis, and even conduct optimization studies, accelerating the discovery of new reaction conditions and the synthesis of compound libraries for screening. A hypothetical flow synthesis could involve pumping the starting materials through sequential packed-bed reactors containing immobilized catalysts for chlorination and methylation, followed by an automated liquid-liquid extraction module for purification.

Addressing Scalability and Industrial Feasibility in Production

For this compound to be commercially viable, its production methods must be scalable, cost-effective, and industrially robust.

Raw Material Sourcing: Industrial feasibility is heavily dependent on the cost and availability of starting materials. Future research must focus on synthetic routes that begin with inexpensive and readily available commodity chemicals. google.com